molecular formula C15H12ClFN4O3S B4562695 N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B4562695
M. Wt: 382.8 g/mol
InChI Key: CHOWWDSOPARHAI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H12ClFN4O3S and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0302673 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones, which share structural similarities with N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide, has demonstrated significant cytotoxicity against human malignant breast (MCF-7) and glioma (T98G and U87) cells. These compounds were found to be highly cytotoxic, indicating potential applications in cancer treatment. The study also noted that these thiosemicarbazones induced programmed cell death and disrupted cellular microtubule organization at high concentrations (Soares et al., 2012).

Environmental and Biological Sensing

Another application area for similar compounds is in the development of fluorescent probes for detecting environmental and biological analytes. For instance, a study on the creation of a ratiometric fluorescent probe for hydrazine detection designed a compound that could sense N2H4 via an intramolecular charge transfer pathway. This probe exhibited low cytotoxicity, significant cell permeability, and was utilized for fluorescence imaging in zebrafish and HeLa cells, highlighting its potential for environmental monitoring and biological applications (Zhu et al., 2019).

Antimicrobial and Anticonvulsant Effects

Compounds within this chemical family have also shown promise in antimicrobial and anticonvulsant applications. A study synthesized N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides and evaluated them for anticonvulsant activity. The compounds showed significant protection in seizure models, suggesting their potential as anticonvulsant agents (Tripathi et al., 2012).

Synthesis and Characterization of Complexes

Research has also focused on the synthesis and characterization of metal complexes with hydrazinecarbothioamide derivatives, indicating their potential in materials science and coordination chemistry. These studies often explore the compounds' structural properties, which could lead to novel applications in catalysis, materials engineering, and as ligands in the synthesis of metal-organic frameworks (Ramadan, 2019).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O3S/c16-11-8-10(5-6-12(11)17)18-15(25)20-19-14(22)7-9-3-1-2-4-13(9)21(23)24/h1-6,8H,7H2,(H,19,22)(H2,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOWWDSOPARHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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